2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide is a complex organic compound that features a triazine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide typically involves the reaction of a triazine derivative with a naphthalene-based compound. The process often includes steps such as:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: This step involves the nucleophilic substitution reaction where the naphthalene derivative is introduced to the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides for nucleophilic substitution and acids or bases for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound might be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring and naphthalene moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
- 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide
Uniqueness
The uniqueness of 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide lies in its specific combination of a triazine ring and a naphthalene moiety. This combination imparts distinct chemical and biological properties that can be leveraged for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJTLDBIWMQLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.